N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a fascinating organic compound known for its unique chemical structure and a broad range of applications in scientific research. This compound contains a pyridazine ring substituted at the 3-position with a phenyl group and at the 6-position with an oxo group. The pyridazine ring is further linked to a benzamide moiety via an ethyl linker, where the benzamide features a trifluoromethyl group at the 3-position. The presence of multiple functional groups within this compound enables it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors:
Synthesis of 3-Phenylpyridazine-6(1H)-one
Starting from pyridazine or its derivatives, a phenyl group is introduced at the 3-position through aromatic substitution reactions.
Oxidation of the resulting intermediate yields the 6-oxo group.
Formation of Ethyl Linker
The 6-oxo-3-phenylpyridazine intermediate is reacted with an ethylating agent (such as ethyl bromide) to introduce the ethyl linker.
Benzamide Coupling
The ethyl-linked intermediate is then coupled with 3-(trifluoromethyl)benzoic acid or its derivatives under amide bond-forming conditions. This step often utilizes coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized for higher yields and efficiency:
Continuous Flow Chemistry: : Implementing continuous flow reactors to ensure precise control over reaction parameters.
Catalysis: : Utilizing catalytic methods to enhance the reaction rate and selectivity, such as transition metal catalysts for coupling reactions.
Green Chemistry Approaches: : Employing environmentally friendly solvents and reagents to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various types of reactions due to its diverse functional groups:
Oxidation: : The oxo group in the pyridazine ring can be targeted for further oxidation, leading to more complex structures.
Reduction: : Reduction of the oxo group can yield hydroxy derivatives, altering the compound's properties.
Substitution: : The trifluoromethyl group and aromatic rings are prone to electrophilic and nucleophilic substitutions, enabling functionalization at specific positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and oxygen under catalytic conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used for reducing oxo groups.
Substitution: : Electrophilic aromatic substitution (EAS) reagents like chlorosulfonic acid (HSO₃Cl) and nucleophilic reagents such as sodium methoxide (NaOCH₃).
Major Products Formed
Oxidation: : Formation of higher oxidized states such as carboxylic acids.
Reduction: : Generation of alcohol derivatives.
Substitution: : Production of various substituted aromatics depending on the reagents used.
Scientific Research Applications
Chemistry
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide serves as an intermediate in the synthesis of more complex molecules due to its diverse reactivity and functional groups.
Biology
The compound exhibits significant biological activity, making it a candidate for drug discovery and development. Its structural motifs are frequently found in compounds with anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
Potential therapeutic applications include:
Anti-inflammatory Agents: : Modulation of inflammatory pathways.
Antimicrobial Compounds: : Targeting bacterial and fungal infections.
Anticancer Agents: : Induction of apoptosis in cancer cells.
Industry
The compound's unique properties are utilized in the development of advanced materials, including polymers and coatings with enhanced durability and resistance to degradation.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, including enzymes and receptors:
Enzymatic Inhibition: : Inhibition of key enzymes involved in disease pathways.
Receptor Binding: : Modulation of receptor activity, affecting downstream signaling pathways.
Pathway Interference: : Disruption of critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide: : Lacks the oxo group, leading to different reactivity and biological activity.
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide: : Variation in the position of the trifluoromethyl group, impacting its pharmacokinetic properties.
N-(2-(6-oxo-4-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide: : Alteration in the substitution pattern of the pyridazine ring.
Uniqueness
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide stands out due to the precise positioning of its functional groups, which confer specific reactivity and biological activity that differentiate it from closely related compounds.
This overview should provide a detailed understanding of this compound, highlighting its unique properties, synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)16-8-4-7-15(13-16)19(28)24-11-12-26-18(27)10-9-17(25-26)14-5-2-1-3-6-14/h1-10,13H,11-12H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEWMZFNGFEWLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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